molecular formula C8H11ClN2O B176189 N-Methylbenzohydrazide hydrochloride CAS No. 1660-25-9

N-Methylbenzohydrazide hydrochloride

Cat. No.: B176189
CAS No.: 1660-25-9
M. Wt: 186.64 g/mol
InChI Key: HUEIPMFFNOGWLU-UHFFFAOYSA-N
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Description

N-Methylbenzohydrazide hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl and a molecular weight of 186.641 g/mol . It is a derivative of benzohydrazide, where the hydrazide group is methylated. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylbenzohydrazide hydrochloride can be synthesized through several methods. One common approach involves the reaction of N-methylhydrazine with benzoyl chloride in an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Another method involves the reaction of N-methylhydrazine with benzoic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction also occurs at room temperature and yields this compound after purification.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the product is typically obtained through continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Methylbenzohydrazide hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biological pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Benzohydrazide: The parent compound, which lacks the methyl group on the hydrazide.

    N-Methylbenzohydrazone: An oxidized derivative of N-Methylbenzohydrazide hydrochloride.

    N-Methylbenzylamine: A reduced derivative of this compound.

Uniqueness

This compound is unique due to its specific methylation, which imparts distinct chemical properties and reactivity compared to its non-methylated counterparts. This methylation can influence its binding affinity to enzymes and its overall stability in various chemical reactions .

Properties

IUPAC Name

N-methylbenzohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-10(9)8(11)7-5-3-2-4-6-7;/h2-6H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEIPMFFNOGWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515131
Record name N-Methylbenzohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1660-25-9
Record name NSC122437
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylbenzohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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